Skimmin

Catalog No.
S573164
CAS No.
93-39-0
M.F
C15H16O8
M. Wt
324.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Skimmin

CAS Number

93-39-0

Product Name

Skimmin

IUPAC Name

7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Molecular Formula

C15H16O8

Molecular Weight

324.28 g/mol

InChI

InChI=1S/C15H16O8/c16-6-10-12(18)13(19)14(20)15(23-10)21-8-3-1-7-2-4-11(17)22-9(7)5-8/h1-5,10,12-16,18-20H,6H2

InChI Key

VPAOSFFTKWUGAD-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

Umbelliferone glucoside; 7-Hydroxycoumarin glucoside

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Skimmin is a glucoside of umbelliferone, classified as a member of the coumarin family. Its systematic IUPAC name is 7-(β-D-Glucopyranosyloxy)-2H-1-benzopyran-2-one, and its molecular formula is C15H16O8. This compound is primarily found in various plant species, including Skimmia reevesiana and Artemisia ordosica, indicating its presence in nature and potential ecological roles .

Typical of glycosides and coumarins. Key reactions include:

  • Hydrolysis: Skimmin can be hydrolyzed to release umbelliferone and glucose, a reaction that can be catalyzed by acids or enzymes.
  • Oxidation: The presence of phenolic hydroxyl groups allows skimmin to participate in oxidation reactions, potentially leading to the formation of reactive oxygen species.
  • Substitution Reactions: The aromatic structure of skimmin makes it susceptible to electrophilic substitution, which can modify its biological activity.

These reactions highlight the compound's versatility in synthetic and biological contexts.

Skimmin has garnered attention for its biological activities, particularly its potential as an anti-inflammatory agent. Research indicates that skimmin exhibits anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation . Additionally, its glucoside structure suggests possible antioxidant activities, contributing to its therapeutic potential.

Synthesis of skimmin can be achieved through several methods:

  • Natural Extraction: Isolated from plants such as Skimmia reevesiana and Artemisia ordosica.
  • Chemical Synthesis: Laboratory synthesis may involve coupling umbelliferone with glucose under controlled conditions, often using acid catalysts to facilitate glycosylation.
  • Biotechnological Approaches: Utilizing microbial fermentation or plant cell cultures to produce skimmin efficiently.

These methods reflect both traditional extraction techniques and modern synthetic strategies.

Skimmin has several applications across various fields:

  • Pharmaceuticals: Due to its anti-inflammatory properties, skimmin is being explored for use in developing new anti-inflammatory drugs.
  • Food Industry: As a natural compound found in sweet potatoes, it may contribute to flavor or health benefits in food products .
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.

Research into the interactions of skimmin with other biological molecules is ongoing. Initial studies suggest that skimmin may interact with various enzymes involved in metabolic pathways, potentially influencing their activity. For example, studies have indicated that skimmin might inhibit certain inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Several compounds share structural or functional similarities with skimmin. Here are some notable examples:

CompoundStructure TypeBiological ActivityUnique Features
UmbelliferoneAglyconeAntioxidant, anti-inflammatoryParent compound of skimmin
CoumarinSimple CoumarinAnticoagulant, antifungalFound in many plants
ScopoletinCoumarinAntioxidant, anti-inflammatoryExhibits stronger antioxidant activity
EsculetinCoumarinAntioxidant, anti-inflammatoryKnown for its neuroprotective effects

Skimmin stands out due to its glycoside nature, which may enhance solubility and bioavailability compared to other similar compounds.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

324.08451746 g/mol

Monoisotopic Mass

324.08451746 g/mol

Heavy Atom Count

23

UNII

H072F03PQN

Wikipedia

Skimmin

Dates

Modify: 2023-08-15

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